5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one
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Overview
Description
5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the halogenation of 1,4-dimethylpyridin-2(1H)-one using bromine and chlorine under controlled conditions. The reaction may proceed as follows:
Halogenation: 1,4-dimethylpyridin-2(1H)-one is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination to introduce the chlorine atom at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, dyes, and materials with specific properties. Its halogenated structure can impart desirable characteristics such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloro-1,4-dimethylpyridine: Similar structure but lacks the ketone group.
5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-thione: Similar structure with a thione group instead of a ketone.
5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
5-Bromo-3-chloro-1,4-dimethylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms on the pyridinone ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
IUPAC Name |
5-bromo-3-chloro-1,4-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10(2)7(11)6(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFBDSCLRBHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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